molecular formula C11H9N3O2 B1420748 (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile CAS No. 1211484-07-9

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

Cat. No.: B1420748
CAS No.: 1211484-07-9
M. Wt: 215.21 g/mol
InChI Key: JAEXJKAOSXCOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile: is a chemical compound belonging to the quinazoline class, characterized by its fused benzene and pyrimidine rings[_{{{CITATION{{{_1{4-{1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed to convert the dioxo groups to hydroxyl groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Hydroxylated quinazolines.

  • Substitution Products: Substituted quinazolines with different functional groups.

Scientific Research Applications

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinazoline

  • Quinazolinone

  • Quinazolinedione

  • Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

This comprehensive overview provides a detailed understanding of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEXJKAOSXCOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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